molecular formula C6H12O6 B118316 (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one CAS No. 635325-97-2

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

Cat. No. B118316
M. Wt: 181.15 g/mol
InChI Key: BJHIKXHVCXFQLS-ZVICMISHSA-N
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Description

“(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one” is a chemical compound with the molecular formula C30H56O28 . It has a molecular weight of 864.749 Da and a monoisotopic mass of 864.295837 Da .

Scientific Research Applications

Hydrogen Bonding in Polyols

A study conducted by Oruç, Varnali, and Bekiroğlu (2018) utilized NMR spectroscopy to investigate the hydrogen bonding properties of various polyols, including erythritol and xylitol, in aqueous solutions. The research highlighted the significant role of sustainable hydrogen bonding interactions, particularly for hydroxyl groups on secondary carbons. This study provides insight into the structural and interaction characteristics of polyols, which may relate to the research interests surrounding "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" (Oruç, Varnali, & Bekiroğlu, 2018).

Physical Properties of Polyol Solutions

Research by Zhu, Ma, and Zhou (2010) focused on the physical properties, specifically the densities and viscosities, of sugar alcohol aqueous solutions, including erythritol and xylitol. Understanding these properties is essential for various scientific and industrial applications, potentially including those of "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" (Zhu, Ma, & Zhou, 2010).

Interaction of Polyols with Acetamide and DMF

Liu et al. (2009) determined the enthalpies of mixing for a hexane hexol with acetamide and N,N-dimethylamide in aqueous sodium chloride solutions. This study provides valuable information on the energetics of polyol interactions, which could be relevant for understanding the behavior of "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" in similar contexts (Liu et al., 2009).

properties

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-ZVICMISHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Fructose-5 13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
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(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
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(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
Reactant of Route 4
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
Reactant of Route 5
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
Reactant of Route 6
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(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

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